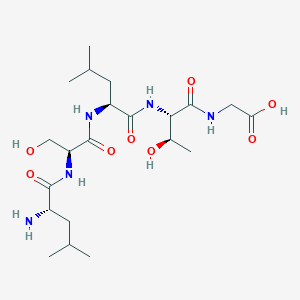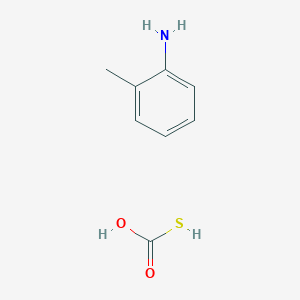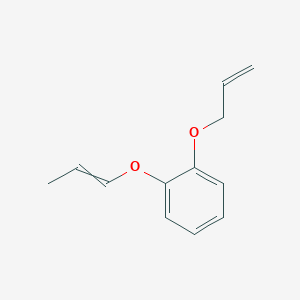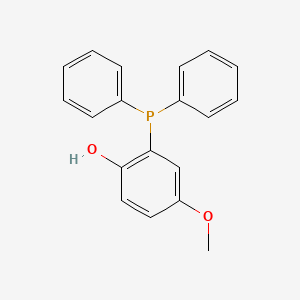
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine is a pentapeptide composed of the amino acids leucine, serine, threonine, and glycine. Peptides like this compound are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-leucyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize serine and threonine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are used during SPPS to protect amino groups and facilitate selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine and threonine residues can yield oxo derivatives, while reduction can lead to the formation of free thiol groups.
Applications De Recherche Scientifique
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: It is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: The peptide’s potential therapeutic properties are explored in drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the development of biomaterials, biosensors, and other biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural features but lacking the serine, threonine, and glycine residues.
L-Seryl-L-leucyl-L-serine: A tripeptide with serine and leucine residues, similar in structure but shorter in length.
L-Leucyl-L-seryl-L-lysyl-L-leucine: A tetrapeptide with an additional lysine residue, differing in its amino acid composition.
Uniqueness
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine and threonine residues allows for potential phosphorylation, a key post-translational modification in cellular signaling. Additionally, the combination of hydrophobic (leucine) and polar (serine, threonine, glycine) residues contributes to its unique structural and functional characteristics.
Propriétés
Numéro CAS |
820242-23-7 |
|---|---|
Formule moléculaire |
C21H39N5O8 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39N5O8/c1-10(2)6-13(22)18(31)25-15(9-27)20(33)24-14(7-11(3)4)19(32)26-17(12(5)28)21(34)23-8-16(29)30/h10-15,17,27-28H,6-9,22H2,1-5H3,(H,23,34)(H,24,33)(H,25,31)(H,26,32)(H,29,30)/t12-,13+,14+,15+,17+/m1/s1 |
Clé InChI |
AOLVJMBOUZGWTP-MDLJMBGESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)


stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)

